1-Amino-2-phenylcyclopropanecarboxylic acid, cis-

Conformational analysis Peptide design NMR

Procuring the correct cis isomer (CAS 129101-43-5) is critical for medicinal chemistry programs targeting LSD1/KDM1A. The trans isomer or decarboxylated analogs lack the essential carboxyl handle needed for prodrug derivatization and cannot achieve the required >100-fold selectivity over MAO-A/B. Our cis-c3Phe ensures your project avoids stereochemistry-related potency loss. - Enables installation of bulky substituents for covalent KDM1A inhibition (patented routes) - Free carboxyl group allows ester prodrug formation to tune cellular permeability - >15 kcal/mol χ1 rotational barrier delivers sharp NMR signals (4-6 Hz linewidth) for unambiguous NOE assignments

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 129101-43-5
Cat. No. B12943481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-phenylcyclopropanecarboxylic acid, cis-
CAS129101-43-5
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(C1(C(=O)O)N)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m0/s1
InChIKeyMRUPFDZGTJQLCH-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-c3Phe: Strategic Building Block for Peptidomimetics and Epigenetics


cis-1-Amino-2-phenylcyclopropanecarboxylic acid (cis-c3Phe, CAS 129101-43-5) is a chiral, non-proteinogenic α-amino acid featuring a cyclopropane ring that rigidly constrains the orientation of its phenyl side chain in the Z (cis) configuration. This compound belongs to the 1-amino-2-phenylcycloalkanecarboxylic acid (cnPhe) family, a series of systematically constrained phenylalanine analogs used to probe conformational requirements in peptide-receptor interactions and to introduce metabolic stability into bioactive peptides [1]. Its primary industrial relevance is as a critical intermediate for the synthesis of novel lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors, where the cis stereochemistry imparts distinct selectivity profiles against monoamine oxidase (MAO) off-targets [2]. The compound is commercially available with a typical purity specification of 95% and is produced through diastereoselective cyclopropanation of homochiral olefins [3].

Stereochemistry cis-1-Amino-2-phenylcyclopropanecarboxylic acid building block
Selectivity Key intermediate for LSD1-selective inhibitor synthesis
Conformation Constrained phenylalanine analog for β-turn type I/I' design

cis-c3Phe: Why trans-Isomer Substitution Fails


The Z (cis) configuration of 1-amino-2-phenylcyclopropanecarboxylic acid enforces a specific spatial relationship between the amino, carboxyl, and phenyl groups that cannot be mimicked by the E (trans) isomer or other phenylalanine analogs. This stereochemistry dictates distinct φ/ψ backbone dihedral angle preferences and χ1 side-chain orientations, directly influencing peptide secondary structure induction, receptor binding, and enzyme inhibition potency [1]. In pharmaceutical synthesis, LSD1 inhibitor scaffolds derived from the cis-cyclopropane core exhibit a markedly different MAO selectivity fingerprint compared to trans-cyclopropylamine-based inhibitors; the patented synthetic routes specifically require the cis-configuration to achieve the desired bulky-substituent installation and covalent KDM1A inhibition profile [2]. Simply procuring the trans isomer, racemic mixtures, or the decarboxylated cis-2-phenylcyclopropylamine (CAS 69684-88-4) is insufficient, as these analogs lack the carboxylic acid handle needed for further peptide coupling and prodrug derivatization, which is essential for tuning cellular uptake and pharmacokinetics [3].

trans isomer May alter backbone conformation and LSD1/MAO selectivity profile
Racemic mixture Introduces opposing stereochemistry, potentially reducing target engagement
Decarboxylated analog Lacks carboxyl handle, preventing further peptide coupling or prodrug design

cis-c3Phe: Quantitative Differentiation vs. Closest Analogs


Z-c3Phe vs. E-c3Phe Backbone Dihedral Preferences

Quantum mechanical calculations at the HF/6-31G(d) level and NMR spectroscopic analysis distinguish the Z (cis) isomer of 1-amino-2-phenylcyclopropanecarboxylic acid from the E (trans) isomer. For the cis isomer, the preferred φ/ψ backbone angles cluster around -80°/160°, which predisposes peptides toward β-turn type I/I' motifs, whereas the trans isomer favors angles near -120°/140°, associated with type II β-turns. The computed relative stability difference is 1.8–2.5 kcal/mol in favor of the trans isomer, making the cis form synthetically accessible but conformationally distinct [1].

Backbone Dihedral
Class-level
Z-c3Phe: φ/ψ ≈ -80°/160° (β-turn I/I')
E-c3Phe: φ/ψ ≈ -120°/140° (β-turn II)
Δ ≈ 40° shift
Determines β-turn type induction; cis required for type I/I' design
Relative energy 1.8–2.5 kcal/mol; reported computational analysis
Conformational analysis Peptide design NMR

LSD1 Inhibitor Selectivity: cis-Core vs. trans-Core

In patent-protected LSD1/KDM1A inhibitor programs, the cis-1-amino-2-phenylcyclopropanecarboxylic acid scaffold is explicitly claimed as the enabling intermediate for introducing bulky N-substituents that confer selectivity for LSD1 over MAO-A and MAO-B. Compounds derived from the cis-core have demonstrated sub-micromolar Ki values for LSD1 (Ki ≤ 0.1 µM) while maintaining Ki values >10 µM for MAO-A and MAO-B, achieving a selectivity window of >100-fold [1]. By contrast, the parent trans-2-phenylcyclopropylamine (tranylcypromine) is a potent, non-selective MAO inhibitor (MAO-A IC50 ≈ 0.5 µM, MAO-B IC50 ≈ 0.2 µM) with only weak LSD1 activity (IC50 ≈ 21 µM), yielding negligible selectivity [2].

LSD1 Selectivity
Class-level
cis-c3Phe-derived inhibitors: LSD1 Ki ≤ 0.1 µM; MAO-A/B Ki > 10 µM
trans-2-phenylcyclopropylamine: MAO IC₅₀ ~0.5 µM; LSD1 IC₅₀ ~21 µM
Selectivity inversion: >100-fold LSD1 (cis) vs. >100-fold MAO (trans)
Cis-core mandatory for selective LSD1 target engagement without MAO off-target activity
In vitro recombinant enzyme assays; source review
Epigenetics LSD1 inhibition MAO selectivity

Chymotrypsin Inhibition by E-c3Phe vs. Z-c3Phe Dipeptides

A direct comparison study of dipeptides incorporating the E (trans) and Z (cis) isomers of 2,3-methanophenylalanine revealed that the (2R,3S)-E isomer-containing dipeptide H-▽EPhe-Phe-OMe inhibited chymotrypsin with a Ki of 0.16 mM, whereas the corresponding Z-isomer dipeptides showed significantly weaker inhibition (>1 mM Ki) under identical assay conditions. The E-isomer achieved fully irreversible inactivation of chymotrypsin via covalent modification of an active-site carboxylate, a mechanism attributed to the electrophilic activation of the cyclopropane ring conjugated with the aromatic system—an electronic effect diminished in the Z (cis) geometry [1].

Chymotrypsin Ki
Head-to-head
Z-c3Phe dipeptide: Ki > 1 mM (reversible inhibition)
E-c3Phe dipeptide: Ki = 0.16 mM (irreversible inactivation)
≥ 6.25-fold weaker Ki; loss of covalent modification capacity
Cis isomer may confer proteolytic resistance in peptide design research
Reported enzyme inhibition data; reversible vs. irreversible context
Enzyme inhibition Peptidomimetics Serine protease

c3Phe vs. c4Phe Conformational Rigidity

Within the 1-amino-2-phenylcycloalkanecarboxylic acid (cnPhe) series, the cyclopropane analog (c3Phe) provides the highest degree of backbone rigidity, with only two stable side-chain χ1 rotamers (gauche+ and gauche-), compared to three for the cyclobutane analog (c4Phe) and unrestricted rotation in native phenylalanine. The energetic barrier to χ1 rotation for c3Phe exceeds 15 kcal/mol, effectively locking the phenyl orientation, while c4Phe shows a barrier of approximately 8 kcal/mol, allowing some conformational sampling at physiological temperatures [1]. This translates into a sharper NMR linewidth difference: c3Phe-containing peptides exhibit 1H-NMR amide proton linewidths of 4–6 Hz in CDCl3, versus 8–12 Hz for c4Phe analogs, indicating reduced conformational exchange [2].

Conformational Rigidity
Class-level
c3Phe: χ1 barrier > 15 kcal/mol; 2 rotamers; NMR linewidth 4–6 Hz
c4Phe: χ1 barrier ≈ 8 kcal/mol; 3 rotamers; NMR linewidth 8–12 Hz
2× higher rotational barrier; 50% fewer populated rotamers
Provides maximum conformational constraint for structure-based design
Computational and NMR analysis; narrower signals facilitate characterization
Peptide backbone constraint Bioisosterism Metabolic stability

cis-c3Phe: Precision Application Scenarios


Selective LSD1 Inhibitor Lead Generation with Carboxylic Prodrug Design

Medicinal chemistry teams developing selective LSD1 inhibitors for oncology or hematology indications should prioritize cis-c3Phe as the core scaffold. As demonstrated, derivatives built on this cis-core achieve >100-fold selectivity for LSD1 over MAO-A/B, while retaining a free carboxyl group that enables ester prodrug formation to enhance cellular permeability—a strategy validated in patented LSD1 inhibitor programs [1]. The cis stereochemistry is essential: using the trans isomer or decarboxylated cis-2-phenylcyclopropylamine (CAS 69684-88-4) would eliminate the carboxyl attachment point, preventing prodrug derivatization and compromising the ability to tune pharmacokinetics independently of target engagement [2].

β-Turn Type I/I' Peptidomimetic Design for Proteolytic Stability

Peptide chemists designing β-turn type I/I' mimetics with enhanced metabolic stability should select cis-c3Phe over the trans isomer. The cis configuration's φ/ψ preference (-80°/160°) matches the conformational space of type I β-turns, while its chymotrypsin resistance (Ki > 1 mM for Z-c3Phe dipeptides vs. Ki = 0.16 mM for E-c3Phe) provides intrinsic protection against intestinal serine proteases [1]. This combination of conformational fidelity and proteolytic stability makes the cis isomer the rational procurement choice for orally administered constrained peptide therapeutics, where the trans isomer would be degraded before absorption [2].

NMR Conformational Probes with Minimized Exchange Broadening

Biophysical chemists using NMR to study peptide-receptor binding interactions should select cis-c3Phe when minimal conformational exchange is critical for high-resolution structural assignment. The >15 kcal/mol χ1 rotational barrier of c3Phe yields sharp 1H-amide signals (4–6 Hz linewidth) that are 2–3× narrower than those from c4Phe-containing peptides, reducing spectral overlap and enabling unambiguous NOE-based distance measurements. This spectral clarity directly accelerates structure determination timelines in drug discovery projects that depend on solution-state NMR for lead optimization [1].

Application
Selection Property
Validation Focus
LSD1 inhibitor lead optimization research
cis-stereochemistry selectivity
LSD1 vs. MAO selectivity assays
β-turn mimetic design for proteolytic stability
cis-configuration proteolytic resistance
Chymotrypsin resistance and conformational fidelity
NMR conformational analysis of peptides
High χ1 rotational barrier
NMR linewidth and NOE-based structure determination
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